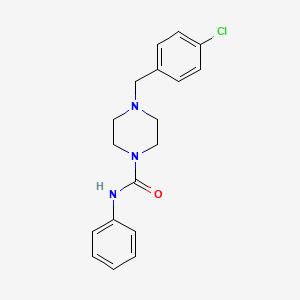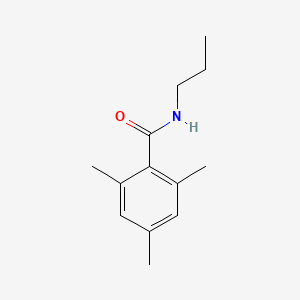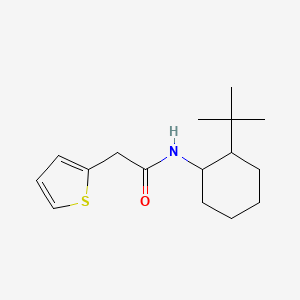![molecular formula C11H19N3O3S B5343272 4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5343272.png)
4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine is a chemical compound that belongs to the class of sulfonyl isoxazolamines. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine involves the selective blockage of TTX-sensitive sodium channels. This leads to a decrease in the influx of sodium ions into the cells, which in turn leads to a decrease in the amplitude and duration of action potentials. This property has been utilized in various studies to investigate the role of sodium channels in different physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its selective blockage of TTX-sensitive sodium channels. This property has been shown to have various effects on different physiological processes, including pain perception, muscle contraction, and neuronal excitability. It has also been shown to have potential applications in the treatment of various neurological disorders.
実験室実験の利点と制限
The advantages of using 4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine in lab experiments include its high selectivity for TTX-sensitive sodium channels, its ability to selectively block these channels without affecting other ion channels, and its potential applications in various fields. However, its limitations include its potential toxicity, its limited availability, and its high cost.
将来の方向性
There are several future directions for the research and development of 4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine. These include the investigation of its potential applications in the treatment of various neurological disorders, the optimization of its synthesis method to increase yield and reduce cost, the development of more selective and potent analogs, and the exploration of its potential applications in other fields such as drug discovery and chemical biology.
Conclusion:
In conclusion, this compound is a valuable tool compound for studying the function of TTX-sensitive sodium channels. Its unique properties and potential applications in various fields make it a promising compound for future research and development. However, its limitations and potential toxicity should be taken into consideration when using it in lab experiments. Further research and development are needed to fully explore its potential applications in various fields.
合成法
The synthesis of 4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine involves the reaction of 2-ethylpiperidine with sulfonyl chloride followed by the reaction with 5-methylisoxazole. The final product is obtained after purification and isolation. This method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a tool compound for studying the function of ion channels, especially the voltage-gated sodium channels. It has been shown to selectively block the TTX-sensitive sodium channels, which are involved in the propagation of action potentials in neurons. This property makes it a valuable tool for studying the role of sodium channels in various physiological processes.
特性
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-3-9-6-4-5-7-14(9)18(15,16)10-8(2)17-13-11(10)12/h9H,3-7H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLRWXLBDSXTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(ON=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
![N~4~-{4-[(tert-butylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5343192.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5343203.png)
![4-furo[3,2-c]pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5343205.png)
![{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)



![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)
![5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5343249.png)

![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5343261.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5343269.png)